molecular formula C4H6N4 B13661323 3-Methyl-1,2,4-triazin-6-amine

3-Methyl-1,2,4-triazin-6-amine

Cat. No.: B13661323
M. Wt: 110.12 g/mol
InChI Key: IKHCEHOCTXCXKC-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-triazin-6-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their three nitrogen atoms within a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4-triazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1,2,4-triazine with ammonia or amines under reflux conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize high-pressure reactors and advanced purification techniques to ensure the compound’s purity and yield. The use of microwave-assisted synthesis has also been explored to improve efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,2,4-triazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-1,2,4-triazin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the production of herbicides, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,4-triazin-6-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication processes. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1,2,4-triazin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H6N4

Molecular Weight

110.12 g/mol

IUPAC Name

3-methyl-1,2,4-triazin-6-amine

InChI

InChI=1S/C4H6N4/c1-3-6-2-4(5)8-7-3/h2H,1H3,(H2,5,8)

InChI Key

IKHCEHOCTXCXKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=N1)N

Origin of Product

United States

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